molecular formula C18H16FN3O2S B7470413 Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate

Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate

Cat. No. B7470413
M. Wt: 357.4 g/mol
InChI Key: OVQNRDGFYMWCPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate, commonly known as FST-100, is a novel compound that has gained attention in the scientific community due to its potential biomedical applications. FST-100 is a triazole derivative that has been synthesized using a variety of methods, and has been the subject of extensive research to determine its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of FST-100 is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and viral replication. FST-100 has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, as well as the activity of neuraminidase, an enzyme involved in viral replication.
Biochemical and Physiological Effects:
FST-100 has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune function. FST-100 has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of FST-100 is its high potency against cancer cells and viral infections, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of FST-100 is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on FST-100, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in animal models of cancer and viral infections. Other potential future directions include the investigation of FST-100 as a targeted therapy for specific types of cancer, and the exploration of its potential as an immunomodulatory agent. Overall, FST-100 has great potential as a novel compound with a wide range of biomedical applications, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of FST-100 has been accomplished using a variety of methods, including the reaction of 4-fluorophenylhydrazine with ethyl 2-bromoacetate, followed by reaction with phenyl isothiocyanate to form the triazole ring. Other methods have involved the reaction of 4-fluorophenylhydrazine with ethyl 2-chloroacetate, followed by reaction with phenyl isothiocyanate. These methods have been optimized to produce high yields of FST-100 with high purity.

Scientific Research Applications

FST-100 has been the subject of extensive research in the field of medicine, particularly in the areas of cancer treatment and infectious disease. In vitro studies have demonstrated that FST-100 has potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. FST-100 has also been shown to have antiviral activity against the influenza virus, and has potential as a treatment for other viral infections.

properties

IUPAC Name

ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-2-24-16(23)12-25-18-21-20-17(13-8-10-14(19)11-9-13)22(18)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQNRDGFYMWCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate

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